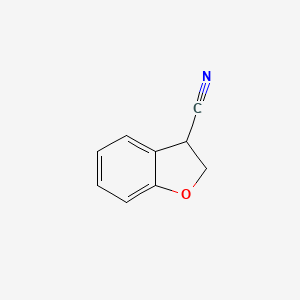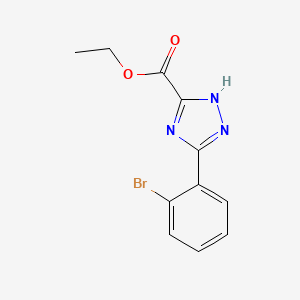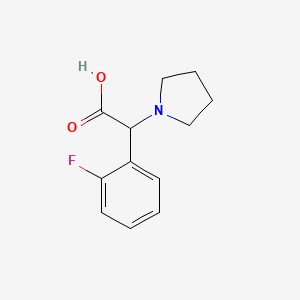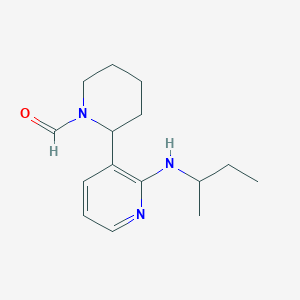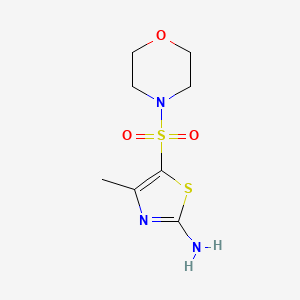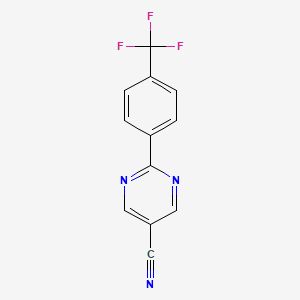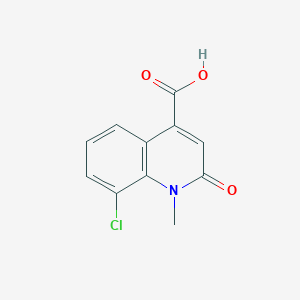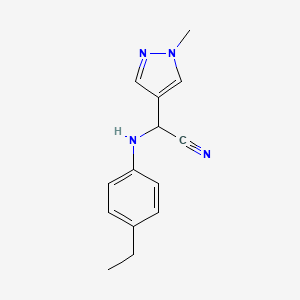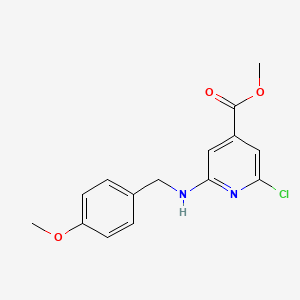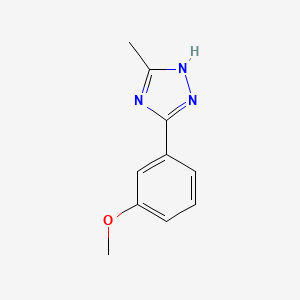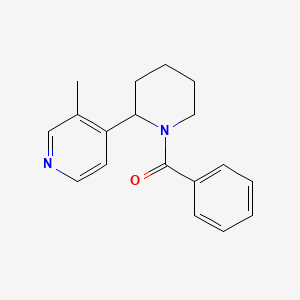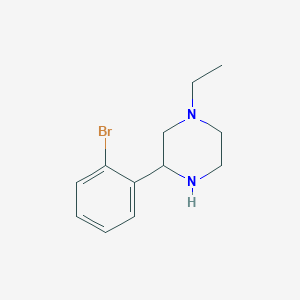
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine under acidic conditions. Trifluoroacetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine involves its interaction with specific molecular targets. It can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions lead to various biological effects, including anti-inflammatory and neuroprotective activities.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the cycloheptane ring.
N-(Pyridin-2-yl)amides: Contains a pyridine ring instead of a pyrimidine ring.
3-Bromoimidazo[1,2-a]pyridines: Features an imidazo[1,2-a]pyridine ring instead of a pyrimidine ring.
Uniqueness
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine is unique due to the presence of the cycloheptane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C16H26N4 |
|---|---|
分子量 |
274.40 g/mol |
IUPAC 名称 |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H26N4/c1-2-4-8-15(7-3-1)17-11-14-12-18-16(19-13-14)20-9-5-6-10-20/h12-13,15,17H,1-11H2 |
InChI 键 |
OQOVIEZPIBJCHP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NCC2=CN=C(N=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


